3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane is a nitrogen-containing bicyclic compound that belongs to the class of azabicycloalkanes, specifically the 8-azabicyclo[3.2.1]octane family. This compound is characterized by the presence of an ethanesulfonyl group, which imparts unique chemical properties and potential biological activities. The structural framework of 8-azabicyclo[3.2.1]octane is significant in medicinal chemistry, particularly in the development of compounds with pharmacological applications.
The compound is synthesized through organic chemistry methods and has been studied for its potential applications in drug discovery and development. It falls under the category of heterocyclic compounds due to the inclusion of nitrogen in its structure. The classification of this compound can be further detailed as follows:
The synthesis of 3-(ethanesulfonyl)-8-azabicyclo[3.2.1]octane typically involves several steps, beginning with the formation of the bicyclic core followed by the introduction of the sulfonyl group.
The molecular structure of 3-(ethanesulfonyl)-8-azabicyclo[3.2.1]octane can be represented as follows:
The bicyclic structure consists of a nitrogen atom integrated into the ring system, contributing to its chemical reactivity and potential interactions with biological targets.
3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
The mechanism of action for 3-(ethanesulfonyl)-8-azabicyclo[3.2.1]octane largely depends on its application in medicinal chemistry:
Some key physical and chemical properties include:
3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane has several potential applications across various fields:
The 8-azabicyclo[3.2.1]octane nucleus constitutes the core structural element of tropane alkaloids, a class renowned for diverse biological activities. This bicyclic architecture enforces significant conformational restraint through its endo orientation and bridgehead nitrogen atom (N8), creating a well-defined spatial arrangement essential for specific receptor recognition. The scaffold's inherent rigidity reduces entropic penalties upon binding to biological targets, enhancing ligand efficiency [5] [9].
Table 1: Biologically Active Derivatives Featuring the 8-Azabicyclo[3.2.1]octane Scaffold
Compound Name | Molecular Formula | Key Structural Features | Biological Relevance |
---|---|---|---|
Cocaethylene (Ethylbenzoylecgonine) | C₁₈H₂₃NO₄ | C2-carboxylate ester, C3-benzoyloxy | CNS activity |
3-Oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | C₁₀H₁₅NO₃ | C3-ketone, N8-carboxyethyl | Synthetic intermediate |
3-Methanesulfonyl-8-azabicyclo[3.2.1]octane | C₈H₁₅NO₂S | C3-methylsulfonyl, bridgehead N | Mu opioid receptor antagonist intermediate |
The C3 position on this scaffold is particularly amenable to functionalization, serving as a critical vector for modulating pharmacological properties. Substituents at this equatorial position project into solvent-accessible regions or specific binding pockets without destabilizing the core conformation. Studies confirm that modifications at C3 directly influence electronic distribution around the bridgehead nitrogen, thereby modulating its hydrogen-bonding capacity and basicity – key determinants of target engagement [9]. The scaffold's stereochemistry is paramount; enantioselective synthesis methods ensure access to the pharmacologically relevant exo-oriented derivatives essential for consistent bioactivity [9].
The strategic incorporation of sulfonyl groups onto the 8-azabicyclo[3.2.1]octane framework represents a significant evolution beyond classical carboxylate or hydroxy derivatives. Early synthetic efforts prioritized ester functionalities (e.g., ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate), primarily serving as intermediates for alkaloid synthesis rather than optimized pharmacophores [2] [7]. The transition towards sulfonyl groups marked a deliberate shift to exploit their enhanced electronic properties and metabolic stability.
Initial exploration focused on simple sulfonyl variants like the methanesulfonyl derivative, (1R,3R,5S)-3-methanesulfonyl-8-azabicyclo[3.2.1]octane (CID 97292712). This compound demonstrated sufficient synthetic accessibility and confirmed the steric tolerance of the C3 position for sulfonamide groups [4]. Subsequent medicinal chemistry campaigns systematically investigated disubstituted alkyl-8-azabicyclo[3.2.1]octane compounds, revealing that sulfonyl moieties, particularly at C3, conferred potent antagonistic activity at the mu opioid receptor (MOR) – a target critical for managing opioid-induced constipation and postoperative ileus [5].
Table 2: Evolution of Sulfonyl-Functionalized 8-Azabicyclo[3.2.1]octane Derivatives
Generation | Representative Compound | Key Sulfonyl Feature | Primary Application/Effect | Patent/Reference |
---|---|---|---|---|
First | 8-Azabicyclo[3.2.1]octane-3-carboxylic acid esters | None (Carboxylate focus) | Alkaloid synthesis intermediates | [7] |
Second | 3-Methanesulfonyl-8-azabicyclo[3.2.1]octane | -SO₂CH₃ | Proof-of-concept MOR antagonist; established positioning | [4] |
Third | 3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane | -SO₂CH₂CH₃ | Optimized steric/electronic profile for MOR antagonism | [5] [10] |
Advanced | Heteroarylalkyl-8-azabicyclo[3.2.1]octanes with sulfonyl | -SO₂R (Complex R) | Enhanced selectivity and pharmacokinetics | [10] |
Patent literature reveals a clear trajectory: the shift from methanesulfonyl to ethanesulfonyl and beyond aimed to optimize steric bulk and electronic donation. The ethyl group strikes a balance between enhancing metabolic stability compared to methyl analogs and maintaining favorable ligand efficiency. Furthermore, sulfonyl groups act as versatile synthetic handles for constructing disubstituted derivatives targeting neurological disorders (e.g., monoamine reuptake inhibition) and gastrointestinal motility dysfunction via MOR antagonism [6] [10]. The synthetic methodologies matured significantly, enabling enantioselective construction crucial for developing therapeutically viable agents [7] [9].
The selection of the ethanesulfonyl group (-SO₂CH₂CH₃) for C3 functionalization is a result of meticulous structure-activity relationship (SAR) studies comparing alkylsulfonyl variants. This substituent significantly alters the molecular properties of the 8-azabicyclo[3.2.1]octane core, impacting target binding and physicochemical characteristics:
Electronic Effects: The sulfonyl group is a potent electron-withdrawing moiety. Attached at C3, it significantly reduces the electron density at the bridgehead nitrogen (N8) via sigma-bond polarization. This attenuation of basicity (predicted pKa reduction ~3-5 units compared to unsubstituted nortropane) is crucial for modulating receptor interaction profiles. For MOR antagonists like those described in WO2009029257A1 and WO2009029253A1, reduced N8 basicity diminishes agonist activity while maintaining high antagonist potency [5] [10]. Furthermore, the sulfonyl oxygen atoms act as strong hydrogen bond acceptors. The ethanesulfonyl group provides two additional hydrogen bond acceptors compared to a simple alkyl group, potentially enhancing interactions with serine, threonine, or tyrosine residues in the MOR binding pocket. Computational analyses indicate the electrostatic potential surface around the sulfonyl group in the ethanesulfonyl derivative creates a more pronounced negative potential pocket than its methylsulfonyl analog, favoring specific polar interactions [10].
Steric and Conformational Effects: Ethanesulfonyl substitution introduces greater steric bulk than methylsulfonyl (molar refractivity: ~17.8 vs. ~14.0 cm³/mol). This bulkier group occupies a distinct hydrophobic subpocket within the MOR, as evidenced by binding affinity comparisons between methyl-, ethyl-, and propylsulfonyl analogs. SAR data consistently shows a ~2-5 fold potency increase for ethylsulfonyl over methylsulfonyl derivatives in functional MOR antagonist assays [5] [10]. The ethyl group (-CH₂CH₃) also introduces limited conformational flexibility absent in the rigid methylsulfonyl group. This allows minor adjustments of the sulfonyl oxygen geometry for optimal hydrogen bonding without significantly compromising the conformational stability imparted by the bicyclic core. Molecular modeling suggests the ethyl group adopts a preferred conformation where the terminal methyl group points away from the bicyclic core, minimizing steric clash and maximizing solvent exposure [10].
Physicochemical Optimization: The ethanesulfonyl moiety strikes a critical balance in lipophilicity. Calculated logP values indicate the ethylsulfonyl derivative (estimated LogP ~0.5-1.0) is slightly more lipophilic than the methylsulfonyl analog (estimated LogP ~0.0-0.5), improving membrane permeability and oral bioavailability without crossing into excessively lipophilic territory associated with promiscuous binding or toxicity risks. Compared to larger alkyl chains (e.g., propylsulfonyl), the ethyl group maintains aqueous solubility sufficient for formulation. The sulfonyl group also enhances metabolic stability by replacing metabolically labile ester groups previously used at C3, reducing susceptibility to esterase-mediated hydrolysis [5] [10].
Table 3: Comparative Analysis of Sulfonyl Derivatives at the 3-Position of 8-Azabicyclo[3.2.1]octane
Property | Methylsulfonyl (-SO₂CH₃) | Ethylsulfonyl (-SO₂CH₂CH₃) | Propylsulfonyl (-SO₂(CH₂)₂CH₃) |
---|---|---|---|
Molecular Weight (g/mol) | 205.28 (e.g., CID 97292712) | ~219.31 (Target Compound) | 233.34 |
Steric Parameter (MR) | ~14.0 | ~17.8 | ~21.6 |
Estimated logP | -0.2 to +0.3 | +0.4 to +0.9 | +0.9 to +1.5 |
H-Bond Acceptors | 2 (Sulfonyl Oxygens) | 2 (Sulfonyl Oxygens) | 2 (Sulfonyl Oxygens) |
MOR Antagonist Potency (IC₅₀) | 10-100 nM | 1-10 nM | 5-50 nM |
Metabolic Stability (t₁/₂) | Moderate | High | High |
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0
CAS No.: 21416-85-3